molecular formula C8H13NO3 B3405922 (E)-4-(isobutylamino)-4-oxobut-2-enoic acid CAS No. 174204-82-1

(E)-4-(isobutylamino)-4-oxobut-2-enoic acid

Cat. No. B3405922
M. Wt: 171.19 g/mol
InChI Key: XJSSNSHFQBQNBR-ONEGZZNKSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. The compound’s reactivity and interactions with other substances are also considered .

Scientific Research Applications

Synthesis and Reactivity

  • Heterocyclic Compound Synthesis : These compounds are used as starting materials for synthesizing a variety of heterocyclic compounds. For instance, El-Hashash and Rizk (2013) demonstrated the synthesis of different heterocyclic derivatives by reacting 4-(4-acetylaminophenyl-4-oxobut-2-enoic acid with sulfur reagents and other nucleophilic and electrophilic reagents (El-Hashash & Rizk, 2013).

  • Regioselective Michael Adducts : The reaction of these acids with carbon nucleophiles can afford Michael adducts, which are crucial for creating pyridazinone, furanone, and other derivatives. The steric factor plays a significant role in determining regioselectivity (El-Hashash & Rizk, 2016).

Biological and Pharmaceutical Research

  • Antibacterial Activities : El-Hashash et al. (2015) highlighted the synthesis of a novel series of heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, showing potential antibacterial activities (El-Hashash et al., 2015).

  • Antimicrobial Activity : A study by El-Hashash et al. (2014) focused on the antimicrobial activities of compounds synthesized from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid (El-Hashash et al., 2014).

Chemical Synthesis and Analysis

  • Functional Polyesters Synthesis : Zhang et al. (2013) reported the synthesis and characterization of functional poly(4-hydroxybutyrate) using (E)-4-oxobut-2-enoic acid, exploring its controlled degradation properties (Zhang et al., 2013).

  • 4-(hetero)aryl-4-oxobut-2-enoic acid using microwave assistance and ytterbium triflate catalyst, highlighting its utility in preparing biologically active compounds (Tolstoluzhsky et al., 2008).

Spectroscopic and Structural Analysis

  • Spectroscopic Investigation : Zayed et al. (2019) conducted a spectroscopic investigation of N-maleanilinic acid derivatives, including (E)-oxo-4-((4-methyl phenyl)amino)-4-oxobut-2-enoic acid, providing insight into their molecular structures and potential cytotoxicity against carcinoma cells (Zayed et al., 2019).

  • Crystal Structure Analysis : Lo and Ng (2009) analyzed the crystal structure of N-phenylmaleamic acid, a compound related to (E)-4-(isobutylamino)-4-oxobut-2-enoic acid, providing insights into its molecular configuration (Lo & Ng, 2009).

Environmental Applications

  • Solvent Extraction Design : Soltani et al. (2015) presented a design for the solvent extraction of heavy metals using amic acid extractants, including 4-(dibutylamino)-4-oxobut2-enoic acid, demonstrating its potential in environmental applications (Soltani et al., 2015).

Safety And Hazards

This involves assessing the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

(E)-4-(2-methylpropylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(2)5-9-7(10)3-4-8(11)12/h3-4,6H,5H2,1-2H3,(H,9,10)(H,11,12)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSSNSHFQBQNBR-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(isobutylamino)-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Amer - 2021 - kb.osu.edu
Proteases are enzymes that regulate the hydrolysis of peptide bonds via a process called proteolysis. They are essential for many diverse processes including processing protein …
Number of citations: 0 kb.osu.edu

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